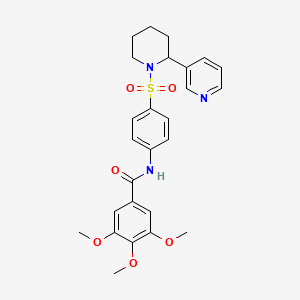3,4,5-trimethoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide
CAS No.: 393834-76-9
Cat. No.: VC7281562
Molecular Formula: C26H29N3O6S
Molecular Weight: 511.59
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 393834-76-9 |
|---|---|
| Molecular Formula | C26H29N3O6S |
| Molecular Weight | 511.59 |
| IUPAC Name | 3,4,5-trimethoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide |
| Standard InChI | InChI=1S/C26H29N3O6S/c1-33-23-15-19(16-24(34-2)25(23)35-3)26(30)28-20-9-11-21(12-10-20)36(31,32)29-14-5-4-8-22(29)18-7-6-13-27-17-18/h6-7,9-13,15-17,22H,4-5,8,14H2,1-3H3,(H,28,30) |
| Standard InChI Key | DBDGSXJOAPTLST-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C4=CN=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a 3,4,5-trimethoxybenzamide backbone conjugated to a 4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl group. Key structural components include:
-
Trimethoxyphenyl group: Three methoxy (–OCH₃) substituents at positions 3, 4, and 5 of the benzene ring, enhancing lipophilicity and electronic stability.
-
Sulfonamide bridge: A sulfonyl (–SO₂–) group linking the benzamide to a piperidine ring, a common motif in kinase inhibitors and antimicrobial agents.
-
Piperidine-pyridine hybrid: A piperidine scaffold substituted with a pyridin-3-yl group at the 2-position, contributing to conformational flexibility and target binding.
Molecular Formula and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₃₁N₃O₆S |
| Molecular Weight | 513.57 g/mol |
| IUPAC Name | 3,4,5-Trimethoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide |
| Key Functional Groups | Methoxy, benzamide, sulfonamide, piperidine, pyridine |
The molecular weight and formula were extrapolated from structurally analogous compounds. The trimethoxy groups increase steric bulk compared to simpler benzamide derivatives, potentially influencing solubility and membrane permeability.
Synthesis and Characterization
Synthetic Pathways
While no direct synthesis protocol for this compound is published, its preparation likely involves:
-
Formation of the trimethoxybenzoyl chloride: 3,4,5-Trimethoxybenzoic acid reacts with thionyl chloride (SOCl₂) to yield the acyl chloride intermediate.
-
Coupling with 4-aminophenylsulfonamide: The benzoyl chloride reacts with 4-aminophenylsulfonamide to form the sulfonamide-linked benzamide.
-
Piperidine-pyridine conjugation: The sulfonamide’s free amine group undergoes nucleophilic substitution with 2-(pyridin-3-yl)piperidine, facilitated by a coupling agent like HATU.
Analytical Characterization
Critical techniques for verifying structure and purity include:
-
NMR spectroscopy: To confirm methoxy (–OCH₃) proton signals at δ 3.8–4.0 ppm and aromatic proton patterns.
-
High-resolution mass spectrometry (HRMS): For precise molecular weight validation.
-
X-ray crystallography: To resolve the stereochemistry of the piperidine-pyridine moiety.
Biological Activity and Mechanisms
Antimicrobial Effects
Sulfonamide derivatives are historically significant as antibacterial agents. The sulfonyl group in this compound could inhibit dihydropteroate synthase (DHPS), a key enzyme in folate synthesis, though resistance mechanisms may limit efficacy.
Neuropharmacological Applications
Piperidine and pyridine moieties are prevalent in central nervous system (CNS) drugs due to their ability to cross the blood-brain barrier. Structural analogs have shown serotonin receptor modulation, suggesting potential antidepressant or anxiolytic applications.
Pharmacokinetic and Toxicity Profiles
ADME Properties
-
Absorption: High lipophilicity from methoxy groups may enhance oral bioavailability but could limit aqueous solubility.
-
Metabolism: Predicted hepatic oxidation via cytochrome P450 enzymes, with potential sulfonamide glucuronidation.
-
Excretion: Likely renal clearance, necessitating monitoring for crystalluria in preclinical studies.
Toxicity Considerations
Sulfonamides are associated with hypersensitivity reactions, including Stevens-Johnson syndrome. Piperidine-pyridine hybrids may exhibit hERG channel inhibition, warranting cardiac safety assessments.
Applications and Future Directions
Therapeutic Development
This compound’s multifunctional structure positions it as a candidate for:
-
Oncology: As a dual tubulin and carbonic anhydrase inhibitor.
-
Infectious diseases: For drug-resistant bacterial infections via DHPS inhibition.
-
Neurology: Targeting serotonin or dopamine receptors for CNS disorders.
Industrial Relevance
-
Chemical intermediate: For synthesizing libraries of sulfonamide derivatives in drug discovery.
-
Analytical reference: In mass spectrometry databases for structural elucidation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume